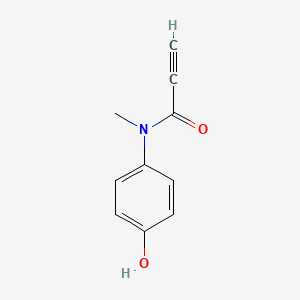
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide
描述
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is an organic compound characterized by the presence of a hydroxyphenyl group and a methylprop-2-ynamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxyaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The alkyne moiety can be reduced to form corresponding alkenes or alkanes.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
生物活性
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, commonly known as Fenretinide , is a synthetic retinoid that has garnered attention for its biological activities, particularly in cancer research. This article explores its mechanisms of action, pharmacokinetics, and biological effects, supported by data tables and relevant case studies.
Overview of Fenretinide
Fenretinide is characterized by the presence of a hydroxyphenyl group and a methylprop-2-ynamide moiety. Its chemical structure allows it to interact with various biological targets, primarily in cancer cells. The compound is known for its ability to induce apoptosis in tumor cells and modulate enzyme activities.
Target Interaction
Fenretinide exerts its effects primarily by accumulating ceramide in tumor cells, which leads to the inhibition of cell growth through apoptosis rather than differentiation. This mechanism highlights its potential as an anticancer agent, particularly against breast cancer cells where it preferentially accumulates in fatty tissues.
Enzyme Modulation
Fenretinide acts as an inhibitor of dihydroceramide Δ4-desaturase 1 (DEGS1), an enzyme involved in sphingolipid metabolism. By inhibiting DEGS1, Fenretinide alters the balance of ceramide and sphingosine-1-phosphate, promoting pro-apoptotic signaling pathways.
Pharmacokinetics
Fenretinide exhibits unique pharmacokinetic properties:
- Absorption : The compound is absorbed preferentially in fatty tissues.
- Distribution : It shows selective accumulation in breast tissue, which may enhance its efficacy against breast cancer.
- Metabolism : Fenretinide undergoes metabolic transformations that can affect its biological activity over time.
Cellular Effects
Research has demonstrated that Fenretinide influences various cellular processes:
- Reactive Oxygen Species (ROS) Production : The compound induces ROS within cells, leading to oxidative stress that can alter gene expression and promote apoptosis.
- Gene Expression Modulation : Fenretinide affects the expression of genes involved in cell cycle regulation and apoptosis.
Dosage Effects
Studies indicate that the effects of Fenretinide are dose-dependent:
- At lower doses, it modulates enzyme activity without significant toxicity.
- Higher doses can lead to enhanced apoptosis and reduced cell viability in cancer models.
Data Summary
| Parameter | Observation |
|---|---|
| Mechanism of Action | Induces ceramide accumulation; inhibits DEGS1 |
| Target Cells | Primarily breast cancer cells |
| Pharmacokinetics | Accumulates in fatty tissues; metabolically transformed |
| Cellular Effects | Increases ROS; alters gene expression |
| Dosage Response | Lower doses: enzyme modulation; higher doses: apoptosis induction |
Case Studies
- Breast Cancer Research : A study demonstrated that Fenretinide significantly inhibited the growth of breast cancer cell lines in vitro, with increased apoptosis observed at higher concentrations. This supports its potential as a therapeutic agent in breast cancer treatment.
- Lipid Metabolism Studies : Another investigation revealed that Fenretinide's interaction with DEGS1 plays a crucial role in lipid metabolism, impacting ceramide synthesis and influencing cellular signaling pathways related to cancer progression.
- Toxicity Profiling : In animal models, Fenretinide was shown to have a favorable safety profile at therapeutic doses, with minimal adverse effects reported compared to other chemotherapeutic agents.
属性
IUPAC Name |
N-(4-hydroxyphenyl)-N-methylprop-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h1,4-7,12H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJPONHMVWSTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















